molecular formula C₃₃H₅₂O₈ B1141750 25-hydroxyvitamin D3 3-glucuronide CAS No. 170512-14-8

25-hydroxyvitamin D3 3-glucuronide

Cat. No.: B1141750
CAS No.: 170512-14-8
M. Wt: 576.76
InChI Key:
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Preparation Methods

The preparation of 25-hydroxyvitamin D3 3-glucuronide involves the glucuronidation of calcidiol. This process typically requires the use of glucuronyl transferase enzymes, which facilitate the transfer of the glucuronic acid moiety to the hydroxy group at position 3 of calcidiol . Industrial production methods may involve the use of recombinant enzymes or microbial systems engineered to express the necessary glucuronyl transferase activity.

Chemical Reactions Analysis

Calcidiol 3-O-(beta-D-glucuronide) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 25-hydroxyvitamin D3 3-glucuronide may yield calcitriol 3-O-(beta-D-glucuronide), while reduction may yield this compound derivatives with altered functional groups.

Scientific Research Applications

Calcidiol 3-O-(beta-D-glucuronide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 25-hydroxyvitamin D3 3-glucuronide involves its conversion to calcitriol 3-O-(beta-D-glucuronide) in the kidney. Calcitriol, the active form of vitamin D3, binds to the vitamin D receptor (VDR) in target cells, leading to the regulation of gene expression involved in calcium and phosphate homeostasis . This process is crucial for maintaining bone health and preventing diseases such as osteoporosis.

Comparison with Similar Compounds

Calcidiol 3-O-(beta-D-glucuronide) can be compared with other similar compounds, such as:

Calcidiol 3-O-(beta-D-glucuronide) is unique in its specific glucuronidation at position 3, which influences its metabolic pathway and biological activity.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O8/c1-19-10-13-23(40-31-28(36)26(34)27(35)29(41-31)30(37)38)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)39/h11-12,20,23-29,31,34-36,39H,1,6-10,13-18H2,2-5H3,(H,37,38)/b21-11+,22-12-/t20-,23+,24-,25+,26+,27+,28-,29+,31-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOQRDXVFJRWFJ-VIVSZJOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170512-14-8
Record name 25Ohd3-3-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170512148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25OHD3-3-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN76CW017E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-hydroxyvitamin D3 3-glucuronide
Reactant of Route 2
25-hydroxyvitamin D3 3-glucuronide
Reactant of Route 3
25-hydroxyvitamin D3 3-glucuronide
Reactant of Route 4
25-hydroxyvitamin D3 3-glucuronide
Reactant of Route 5
25-hydroxyvitamin D3 3-glucuronide
Reactant of Route 6
25-hydroxyvitamin D3 3-glucuronide

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